(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid

Description

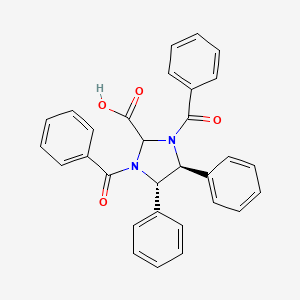

(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid is a chiral imidazolidine derivative characterized by its stereospecific (4S,5S) configuration, dual benzoyl groups at positions 1 and 3, and a carboxylic acid moiety at position 2. This compound is structurally related to organocatalysts used in asymmetric synthesis, particularly in Michael additions and multicomponent reactions . Its rigid imidazolidine core and electron-withdrawing benzoyl groups enhance its catalytic activity and stereoselectivity in enantioselective transformations.

Properties

Molecular Formula |

C30H24N2O4 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

(4S,5S)-1,3-dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H24N2O4/c33-28(23-17-9-3-10-18-23)31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32(27(31)30(35)36)29(34)24-19-11-4-12-20-24/h1-20,25-27H,(H,35,36)/t25-,26-/m0/s1 |

InChI Key |

WABVLEHBMOESLU-UIOOFZCWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](N(C(N2C(=O)C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N(C(N2C(=O)C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of benzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the imidazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

The reactions mentioned above generally require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoyl or phenyl derivatives .

Scientific Research Applications

(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism by which (4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Research Findings and Implications

- The benzoyl groups in the target compound likely enhance π-π interactions, making it superior to non-aromatic analogs in reactions involving aromatic substrates .

- Stereochemical precision (confirmed via SHELX programs, ) is essential for catalytic performance, as seen in structurally related compounds .

- Future studies should quantify the target compound’s catalytic efficiency and compare it directly with ’s catalyst to validate hypothesized advantages.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid, and how can researchers optimize yield and purity?

- Methodological Answer : Multi-step synthesis involving condensation reactions of benzoyl derivatives with chiral imidazolidine precursors is typical. Purification via recrystallization or column chromatography is critical. For example, analogous compounds with carboxylic acid and aromatic moieties often require controlled reaction temperatures (70–90°C) and inert atmospheres to prevent racemization . Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC ensures intermediate purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks .

- Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation .

- Waste Disposal : Segregate waste according to institutional guidelines for carboxylic acid derivatives .

Q. Which analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration (4S,5S) by analyzing crystal lattice parameters .

- Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers. Mobile phases with hexane/isopropanol mixtures (90:10 v/v) are common .

- Circular Dichroism (CD) : Confirms optical activity by measuring Cotton effects in the 200–300 nm range .

Advanced Research Questions

Q. How can researchers design experiments to assess the stereochemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Split-Plot Design : Adapt randomized block designs (e.g., split-split plots) to test variables like pH (4–10), temperature (25–80°C), and exposure time (0–72 hours) .

- Analytical Endpoints : Monitor racemization via chiral HPLC and quantify degradation products using LC-MS. For example, epimer separation may require adjusting chromatographic conditions (e.g., buffer ionic strength) .

- Data Interpretation : Use Arrhenius plots to model degradation kinetics and identify stability thresholds .

Q. What strategies resolve contradictions in environmental fate data, such as conflicting reports on biodegradation rates?

- Methodological Answer :

- Isotopic Labeling : Track compound degradation pathways using ¹⁴C-labeled analogs in soil/water systems .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict hydrolysis rates based on electronic parameters (e.g., Hammett constants) .

- Interlaboratory Studies : Standardize test protocols (e.g., OECD 301B) to minimize variability in biodegradation assays .

Q. How can impurity profiling address co-elution challenges during chromatographic analysis of this compound?

- Methodological Answer :

- Method Optimization : Adjust mobile phase composition (e.g., acetonitrile/water gradients) or column temperature to resolve co-eluting epimers .

- 2D-LC : Employ orthogonal separation mechanisms (e.g., reversed-phase followed by chiral columns) for complex mixtures .

- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish impurities via exact mass differences .

Q. What theoretical frameworks guide the application of this compound in metal-organic framework (MOF) design?

- Methodological Answer :

- Coordination Chemistry : Leverage the carboxylic acid group for binding to metal nodes (e.g., Zn²⁺, Cu²⁺) in MOF synthesis .

- Topological Analysis : Apply reticular chemistry principles to predict network connectivity based on ligand geometry .

- DFT Calculations : Model electronic interactions between the compound and metal centers to optimize MOF stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.